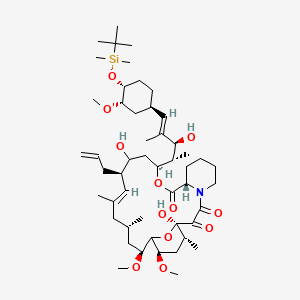

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

Descripción

BenchChem offers high-quality 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXDKYAIMAMUAT-FGORAWGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85NO12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857843 | |

| Record name | PUBCHEM_71749361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

920.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134556-79-9 | |

| Record name | PUBCHEM_71749361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Mechanistic and Structural Paradigms of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in Immunomodulatory Research

Introduction: The Structural Rationale

In the development and quality control of macrolide immunosuppressants, understanding the structure-activity relationship (SAR) of the active pharmaceutical ingredient (API) and its degradants is paramount. Tacrolimus (FK-506) is a potent immunosuppressant that functions by forming a gain-of-function ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the calcium-dependent phosphatase calcineurin (1[1]).

However, during forced degradation, synthesis, or metabolic profiling, Tacrolimus undergoes translactonization to form lactone isomers, commonly referred to as iso-FK-506 (2[2]). To study these isomers and isolate specific binding domains, researchers utilize protected synthetic intermediates. 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (CAS: 134556-79-9) is one such critical compound (3[3]).

This compound features two engineered structural deviations from the parent drug:

-

Iso-Rearrangement: The expansion/contraction of the macrolide lactone ring fundamentally alters the spatial orientation of the molecule's binding faces.

-

TBS Protection: The addition of a bulky tert-butyldimethylsilyl (TBS) ether group introduces immense steric hindrance at a critical solvent-exposed interface.

Mechanistic Divergence in the FKBP12/Calcineurin Axis

To understand the mechanism of action of this specific derivative, we must analyze causality in its molecular docking. Standard FK-506 exhibits a bipartite binding mechanism: the pipecolate region anchors to FKBP12, while the allyl/effector domain docks with calcineurin, inhibiting its phosphatase activity and preventing the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) (4[4]).

When utilizing 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in preclinical research (5[5]), the mechanism shifts from immunosuppression to competitive structural probing:

-

Preserved FKBP12 Affinity: The iso-rearrangement generally preserves enough of the pipecolate binding motif to allow the molecule to enter the hydrophobic pocket of FKBP12.

-

Abolished Calcineurin Inhibition: The bulky TBS group acts as a steric shield. When the FKBP12-ligand complex attempts to dock with calcineurin, the TBS group physically clashes with the calcineurin surface. Consequently, the ternary complex cannot form, calcineurin remains active, and T-cell activation proceeds normally.

Bipartite signaling disruption by TBS-iso-FK-506 via steric hindrance.

Quantitative Data: Comparative Pharmacodynamics

By comparing the binding affinities of these compounds, researchers can map the precise spatial limits of the calcineurin binding pocket. Below is a summary of the typical pharmacodynamic profile shifts observed when modifying the macrolide core.

| Compound | FKBP12 Binding (Relative Affinity) | Calcineurin Inhibition | Downstream Effect | Primary Research Application |

| Tacrolimus (FK-506) | High ( Kd ~ 0.4 nM) | Potent ( IC50 ~ 0.5 nM) | NFAT Suppression | Active API / Immunosuppressant |

| Iso-FK-506 | Moderate to High | Weak / Abolished | Minimal | Degradation Reference Standard |

| TBS-iso-FK-506 | Moderate | Completely Abolished | None | Steric Probe / Analytical Standard |

Experimental Protocols & Self-Validating Workflows

As an application scientist, I design protocols that are self-validating. The utility of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is realized in two primary laboratory workflows: analytical impurity profiling and competitive binding assays.

Protocol A: Analytical Profiling of Tacrolimus Degradation

During the formulation of Tacrolimus, translactonization yields iso-FK-506. Utilizing a TBS-protected derivative allows analysts to validate the resolving power of their chromatographic methods, ensuring the column can separate closely related structural isomers.

Step-by-Step Methodology:

-

Matrix Spiking: Spike a standard Tacrolimus API sample with 0.1% (w/w) of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to serve as an internal resolution standard.

-

Sample Preparation: Dissolve the spiked sample in an extraction solvent (e.g., 50:50 Acetonitrile:Water) and filter through a 0.22 µm PTFE syringe filter.

-

RP-HPLC Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: The lipophilic TBS group significantly increases the retention time of the derivative, proving the column's hydrophobic selectivity.

-

ESI-MS/MS Detection: Monitor the mass transitions using Electrospray Ionization. The protected derivative will show a distinct m/z shift corresponding to the addition of the TBS mass (+114 Da), validating the absence of co-elution with the parent API.

Self-validating analytical workflow for Tacrolimus impurity profiling.

Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay

To prove that the TBS-iso-FK-506 retains FKBP12 affinity without inhibiting calcineurin, functional downstream assays (like IL-2 ELISA) are insufficient because they only show a negative result. We must use an FP assay to directly measure target engagement.

Step-by-Step Methodology:

-

Tracer Complex Formation: Incubate recombinant human FKBP12 (10 nM) with a fluorescently labeled FK-506 tracer (e.g., FITC-FK-506, 2 nM) in assay buffer (HEPES pH 7.4, 0.01% Triton X-100) for 30 minutes. Causality: Binding to the large protein slows the tracer's rotation, resulting in high fluorescence polarization (mP).

-

Displacement Titration: Add serial dilutions (10 pM to 10 µM) of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to the microplate wells.

-

Readout: Measure polarization using a microplate reader (Ex: 485 nm / Em: 535 nm).

-

Data Validation: A decrease in mP confirms that the TBS-protected isomer successfully competes for the FKBP12 binding pocket, physically displacing the tracer despite its bulky protecting group.

References

-

Chembase - 134556-79-9 | 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506. Available at: [Link][3]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Tacrolimus Lactone Isomer (Iso-FK-506) - SRIRAMCHEM [sriramchem.com]

- 3. 134556-79-9|22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506|(1R,9S,12S,15R,... [chembase.cn]

- 4. 他克莫司 | 104987-11-3 [m.chemicalbook.com]

- 5. Tacrolimus Lactone Isomer (Iso-FK-506) 临床前研究服务价格-采购批发-供应商-CPHI制药在线移动官网 [m.cphi.cn]

Advanced Methodologies in the Discovery and Isolation of Novel FK-506 (Tacrolimus) Metabolites

Introduction

FK-506 (Tacrolimus) is a potent macrolide immunosuppressant originally isolated from the soil bacterium Streptomyces tsukubaensis1. Clinically, it functions as a calcineurin inhibitor, forming a complex with the immunophilin FKBP-12 to suppress T-cell activation. Due to its narrow therapeutic index and high inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is mandatory.

However, conventional antibody-based immunoassays (e.g., CEDIA, MEIA) frequently overestimate true FK-506 blood concentrations due to cross-reactivity with its circulating metabolites 2. This analytical vulnerability necessitates the rigorous discovery, isolation, and structural characterization of novel FK-506 metabolites. By mapping these biotransformation products, researchers can develop highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays and accurately define the pharmacological and toxicological profiles of the drug.

Mechanisms of FK-506 Biotransformation

FK-506 undergoes extensive oxidative biotransformation predominantly mediated by the cytochrome P450 (CYP) 3A subfamily—specifically CYP3A4 and CYP3A5—in the hepatic and intestinal tissues 3. The structural complexity of the 23-membered macrolide lactone allows for multiple sites of oxidation, leading to a highly diverse metabolome.

Causality in Metabolic Profiling: The high lipophilicity of FK-506 drives its extensive tissue distribution and high affinity for CYP3A active sites. The primary metabolic pathways include mono-demethylation at the 13-, 15-, and 31-methoxy positions (yielding M-I, M-III, and M-II, respectively), di-demethylation, hydroxylation, and epoxidation 4. Understanding these specific modifications is critical, as certain metabolites retain partial immunosuppressive activity (e.g., 15-desmethyl FK-506) while others may contribute to off-target toxicities.

Primary CYP3A4/5-mediated biotransformation pathways of FK-506 into its major metabolites.

Strategic Workflow for Metabolite Discovery

The discovery of novel metabolites requires a self-validating system that mimics in vivo conditions while allowing for scalable in vitro production. Human liver microsomes (HLMs) are the gold standard; however, pig liver microsomes are frequently employed for preparative-scale isolation due to their highly homologous CYP3A-dependent mixed-function oxygenase profiles, which closely mirror human metabolism 5.

Experimental workflow for the in vitro generation and isolation of FK-506 metabolites.

Experimental Protocols: A Self-Validating System

Protocol 1: In Vitro Generation of FK-506 Metabolites

Objective: To generate a robust yield of primary and secondary metabolites while preventing non-enzymatic degradation. Rationale: FK-506 is prone to tautomerization and degradation in highly aqueous or extreme pH environments. Maintaining a strict physiological pH (7.4) and utilizing an NADPH-regenerating system ensures sustained CYP450 activity without substrate depletion.

-

Preparation: Thaw human or pig liver microsomes (2 mg protein/mL) on ice. Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. (Causality: Mg²⁺ is a mandatory cofactor for the CYP450 enzyme complex).

-

Substrate Addition: Add FK-506 (dissolved in methanol) to achieve a final concentration of 50 µM. Ensure the final solvent concentration is <1% v/v. (Causality: Higher concentrations of organic solvents competitively inhibit CYP enzymes, drastically reducing metabolite yield).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). (Causality: Direct addition of NADPH leads to rapid depletion; regenerating it ensures linear metabolite formation over the incubation window).

-

Incubation & Termination: Incubate at 37°C for 60–120 minutes in a shaking water bath. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Self-Validation Step: Always run a parallel control lacking the NADPH-regenerating system. This differentiates true enzymatic metabolites from spontaneous chemical degradation products.

-

-

Extraction: Centrifuge at 10,000 × g for 15 minutes to precipitate denatured proteins. Extract the supernatant twice with ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen at 30°C and reconstitute in the HPLC mobile phase.

Protocol 2: Preparative HPLC Isolation and LC-MS/MS Characterization

Objective: To isolate isomeric metabolites (e.g., M-I vs. M-II) with high purity for downstream NMR and functional assays. Rationale: Because demethylated metabolites possess identical molecular weights (e.g., m/z 789 for mono-demethylated variants), mass spectrometry alone cannot isolate them from a crude mixture. Reversed-phase HPLC exploits subtle differences in hydrophobicity caused by the specific position of the demethylation.

-

Chromatographic Separation: Inject the reconstituted extract onto a semi-preparative C18 column (e.g., 250 × 10 mm, 5 µm particle size).

-

Mobile Phase: Utilize a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Gradient: 40% B to 80% B over 40 minutes at a flow rate of 3.0 mL/min. (Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the macrolide in positive ESI mode).

-

Fraction Collection: Monitor UV absorbance at 214 nm and use a mass-directed fraction collector set to target m/z 826 (FK-506 sodium adduct [M+Na]⁺), m/z 812 (mono-demethylated [M+Na]⁺), and m/z 798 (di-demethylated [M+Na]⁺). (Causality: UV absorbance is non-specific for macrolides; mass-triggering ensures only the exact metabolite isomers are collected, avoiding endogenous lipid contamination).

-

Structural Elucidation: Analyze purified fractions via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The fragmentation pattern of the precursor ions will reveal the exact site of modification (e.g., loss of specific methoxy groups). Confirm stereochemistry and epoxidation via ¹H-NMR spectroscopy in CD₃CN.

Quantitative Data Presentation

The structural modifications of FK-506 drastically alter its pharmacological profile. Table 1 summarizes the properties of the most critical isolated metabolites, demonstrating why distinguishing them from the parent compound is vital for clinical efficacy and safety.

Table 1: Pharmacokinetic and Structural Properties of Major FK-506 Metabolites

| Metabolite | Structural Modification | Primary Enzyme | Relative Immunosuppressive Activity | Analytical Detection Method |

| M-I | 13-O-demethylation | CYP3A4 / CYP3A5 | Low | LC-MS/MS, NMR |

| M-II | 31-O-demethylation | CYP3A4 / CYP3A5 | Low | LC-MS/MS, NMR |

| M-III | 15-O-demethylation | CYP3A4 / CYP3A5 | Moderate (IC₅₀ ~4 mg/L) | FAB-MS, NMR |

| M-V | 15,31-di-demethylation | CYP3A4 / CYP3A5 | Very Low (IC₅₀ ~325 mg/L) | FAB-MS, NMR |

| Epoxide | C19-C20 epoxidation | CYP3A (Pig/Human) | Comparable to Cyclosporin A | ESI-MS/MS, NMR |

Conclusion

The rigorous discovery and isolation of FK-506 metabolites are foundational to modern transplant pharmacology. By leveraging controlled in vitro microsomal incubations coupled with high-resolution preparative HPLC and tandem mass spectrometry, researchers can successfully isolate transient and isomeric metabolites. This workflow not only prevents the dangerous overestimation of parent drug concentrations in clinical TDM but also maps the toxicological landscape of calcineurin inhibitors, paving the way for safer, individualized immunosuppressive regimens.

References

-

Title: Tacrolimus (FK506): Past, Future and Trends of This immune Suppressant Drug Source: Juniper Publishers URL: [Link]

-

Title: Comparison of CEDIA FK506 Assay With HPLC/MS/MS in a Large Cohort of Pediatric Patients Source: American Journal of Clinical Pathology / Oxford Academic URL: [Link]

-

Title: Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism Source: PMC / National Institutes of Health URL: [Link]

-

Title: 15-Desmethyl FK-506 and 15,31-desmethyl FK-506 from human liver microsomes: isolation, identification (by fast atom bombardment mass spectrometry and NMR), and evaluation of in vitro immunosuppressive activity Source: Clinical Chemistry / Oxford Academic URL: [Link]

-

Title: In Vitro Immunosuppressive Activity, Isolation from Pig Liver Microsomes and Identification by Electrospray ms-ms of a[C19-C20 Epoxide] Source: Journal of Pharmacology and Experimental Therapeutics / UCL URL: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

Engineering the Calcineurin Axis: In Vitro Immunosuppressive Properties of Modified Tacrolimus

Introduction and Mechanistic Foundation

Tacrolimus (FK506) is a potent macrolide immunosuppressant that revolutionized solid organ transplantation. However, its narrow therapeutic index and off-target toxicities—namely nephrotoxicity and neurotoxicity—have driven extensive research into structural analogs and advanced delivery systems. The objective of modifying Tacrolimus is to decouple its potent immunosuppressive efficacy from its systemic toxicity, or to selectively redirect its mechanism of action (e.g., toward fungal targets).

To understand the impact of these modifications in vitro, one must first examine the classical mechanism of action. Tacrolimus functions as a "molecular glue." It does not inhibit its target enzyme, calcineurin (CaN), autonomously. Instead, it must first bind to the cytosolic immunophilin FKBP12[1]. This binary complex then docks onto the CaN heterodimer, sterically occluding its active site. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby halting its nuclear translocation and the subsequent transcription of Interleukin-2 (IL-2), which is required for T-cell proliferation[1].

Fig 1. Mechanism of action of modified Tacrolimus analogs on the Calcineurin/NFAT signaling pathway.

Structure-Activity Relationships (SAR) of Key Analogs

Strategic modifications to the macrolide ring drastically alter binding kinetics, target specificity, and in vitro potency.

-

C-32 Modifications (e.g., L-732,531): The addition of an indole group at the C-32 position of ascomycin (a natural analog of FK506) yields L-732,531. In vitro assays reveal a paradoxical kinetic profile: this analog binds to FKBP12 approximately 10 times less effectively than native Tacrolimus[2]. However, the resulting Analog-FKBP12 complex exhibits a significantly higher stability when bound to CaN[2]. This compensatory mechanism results in an in vitro T-cell suppression potency equivalent to Tacrolimus, but with a reduced toxicity profile[3].

-

C-22 Modifications (e.g., JH-FK-08): Modifications at the C-22 position exploit the structural divergence between mammalian and fungal calcineurin. JH-FK-08 was engineered to selectively target fungal CaN. In vitro flow cytometry and ELISA data demonstrate that JH-FK-08 requires vastly higher concentrations to inhibit IL-2 production in human CD4+ T-cells, indicating a deliberately blunted immunosuppressive profile while maintaining potent antifungal properties[4][5].

-

C-9 Modifications (e.g., M1 Metabolite): Commensal gut bacteria, such as Faecalibacterium prausnitzii, convert Tacrolimus into a C-9 keto-reduction product known as M1[6]. In vitro peripheral blood mononuclear cell (PBMC) proliferation assays demonstrate that M1 has an IC50 of 1.97 nM, making it roughly 15-fold less potent than native Tacrolimus (IC50 ~0.13 nM)[6].

-

Polymeric Conjugates (e.g., HSNT): To achieve precision delivery, Tacrolimus can be conjugated to stimuli-responsive polymers. Hyaluronic acid-cystamine-hydrazide-tacrolimus (HSNT) micelles utilize a dual pH/redox trigger[7]. In vitro, these ~200 nm micelles remain stable at physiological pH but disassemble in acidic endosomes, releasing Tacrolimus only in the presence of high cytosolic glutathione (GSH)[8]. This minimizes premature drug release and systemic immunosuppression[8].

Quantitative In Vitro Profiles

| Compound / Conjugate | Primary Modification | Target Specificity | FKBP12 Affinity | Mammalian CaN Inhibition | In Vitro Immunosuppressive Potency (IC50) |

| Tacrolimus (FK506) | None (Native) | Broad | High | High | ~0.13 nM |

| L-732,531 | C-32 (Indole group) | Mammalian | Low (~10x less) | Very High | Equivalent to FK506 |

| JH-FK-08 | C-22 | Fungal Specific | Maintained | Low | Significantly Reduced |

| M1 Metabolite | C-9 (Keto-reduction) | Broad | Reduced | Reduced | ~1.97 nM (~15x less) |

| HSNT Micelles | Succinate conjugation | Intracellular (GSH/pH) | N/A (Prodrug) | High (Post-release) | High (Targeted release) |

Self-Validating Experimental Protocols for In Vitro Assessment

To rigorously evaluate the immunosuppressive properties of a novel Tacrolimus analog, researchers must employ a multi-tiered, orthogonal testing strategy. A self-validating system ensures that any observed reduction in T-cell proliferation is definitively caused by specific CaN inhibition, rather than generalized compound cytotoxicity.

Fig 2. Self-validating experimental workflow for evaluating in vitro immunosuppressive properties.

Protocol A: PBMC Proliferation and IL-2 Quantification Assay

Causality & Design: Human PBMCs are stimulated with Phytohemagglutinin (PHA), a mitogen that bypasses the T-cell receptor to directly trigger calcium influx and CaN activation. By measuring both cellular proliferation and IL-2 secretion, we establish a direct link between the analog's concentration and the suppression of the NFAT pathway. IL-2 is the primary downstream target of NFAT; its reduction is the definitive marker of specific immunosuppression[5].

-

Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Assess viability via Trypan Blue exclusion (>95% viability required).

-

Plating & Treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate using RPMI 1640 medium. Pre-incubate the cells with serial dilutions of the modified Tacrolimus (e.g., 0.01 nM to 100 nM) for 2 hours. Use native Tacrolimus as a positive control and vehicle (DMSO <0.1%) as a negative control.

-

Stimulation: Add PHA (5 µg/mL) to all wells (except unstimulated controls) to trigger T-cell activation.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Cytokine Harvest (Efficacy Readout): Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and quantify IL-2 concentrations using a sandwich ELISA.

-

Cytotoxicity Check (Validation Readout): Perform a parallel Lactate Dehydrogenase (LDH) release assay on a separate aliquot of the supernatant.

-

Self-Validation Logic: If IL-2 is reduced but LDH is elevated, the analog is inducing cellular necrosis (non-specific toxicity). If IL-2 is reduced and LDH remains at baseline, the analog is a true, specific immunosuppressant.

-

Protocol B: In Vitro Calcineurin Phosphatase Activity Assay

Causality & Design: To prove that the analog acts via the classical mechanism (and not via an off-target kinase/phosphatase), one must measure the enzymatic activity of CaN directly. Because Tacrolimus requires FKBP12 to function, the assay must be reconstituted with recombinant human FKBP12, recombinant CaN, and Calmodulin[2].

-

Complex Formation: Incubate the Tacrolimus analog with an excess of recombinant human FKBP12 (1:5 molar ratio) in assay buffer at room temperature for 30 minutes. This ensures complete binary complex formation.

-

Enzyme Preparation: In a reaction buffer containing Ca2+ and Calmodulin, add recombinant human Calcineurin (PP2B).

-

Inhibition Phase: Introduce the Analog-FKBP12 complex to the CaN solution and incubate for 15 minutes at 30°C to allow for ternary complex docking.

-

Substrate Cleavage: Add a specific phosphopeptide substrate (e.g., RII-phosphopeptide). Incubate for exactly 30 minutes.

-

Detection: Terminate the reaction by adding a Malachite Green reagent. This reagent forms a highly stable, colorimetric complex with the free inorganic phosphate released by active CaN.

-

Quantification: Read the absorbance at 620 nm using a microplate reader.

-

Self-Validation Logic: A reduction in free phosphate directly correlates with CaN inhibition. The enzymatic IC50 derived from this assay must logically align with the cellular IC50 derived from the PBMC IL-2 assay to confirm the mechanism of action.

-

Conclusion

The in vitro immunosuppressive properties of Tacrolimus can be finely tuned through targeted structural modifications and advanced polymeric formulations. Whether engineering C-32 modifications to alter FKBP12/CaN binding kinetics, utilizing C-22 modifications to strip away mammalian immunosuppression in favor of antifungal activity, or employing pH/redox-responsive micelles for targeted intracellular delivery, the calcineurin axis remains highly malleable. By employing rigorous, self-validating in vitro assays, researchers can accurately map these structure-activity relationships, paving the way for next-generation immunomodulators with optimized therapeutic indices.

Sources

- 1. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A tacrolimus-related immunosuppressant with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Structural Dynamics of FK-506: A Comprehensive Guide to Tautomerism and Rotameric Equilibria in Macrolide Immunosuppressants

Executive Summary

FK-506 (Tacrolimus) is a 23-membered macrolide lactone that revolutionized organ transplantation due to its potent immunosuppressive properties. However, its structural complexity presents significant challenges in formulation, analytical characterization, and derivative synthesis. As a Senior Application Scientist, I have observed that treating FK-506 as a single, static entity often leads to irreproducible analytical results and formulation failures. In solution, FK-506 populates a dynamic ensemble of interconverting isomers. This whitepaper deconstructs the mechanistic causality behind FK-506 tautomerism, explores its pharmacological implications, and establishes self-validating analytical protocols for resolving these complex equilibria.

Mechanistic Basis of FK-506 Isomerization

The conformational heterogeneity of FK-506 is primarily driven by two distinct intramolecular mechanisms: restricted amide bond rotation and cyclic hemiketal instability.

Cis-Trans Isomerization at the Pipecolic Acid Amide Bond

The incorporation of a pipecolic acid moiety within the macrocycle creates a sterically hindered tertiary amide bond. Unlike primary or secondary amides, the energy barrier for rotation around this peptidyl-prolyl-like bond is exceptionally high. This restricted rotation results in a solvent-dependent equilibrium between the cis and trans rotamers1[1]. The partial double-bond character of the C-N bond forces the molecule to adopt distinct spatial arrangements that interconvert slowly on the NMR timescale, leading to peak doubling in spectroscopic analyses.

Hemiketal Ring-Chain Tautomerism

FK-506 features a C8-C10 masked α,β-diketoamide incorporated into its lactone ring. In polar or aqueous environments, this cyclic hemiketal undergoes a reversible ring-opening to a tricarbonyl intermediate. This open-chain form can subsequently re-cyclize to form a C-10 epimer2[2]. The causality here is driven by the electrophilicity of the masked tricarbonyl system, which is highly susceptible to nucleophilic attack by water, driving the hydration and subsequent epimerization.

Pharmacological Implications: The Target Binding Conformation

The tautomeric state of FK-506 is not merely an analytical curiosity; it directly governs its biological efficacy. FK-506 exerts its effect by binding to the cytosolic immunophilin FKBP12, forming a complex that subsequently inhibits calcineurin. Structural studies reveal that FK-506 binds to FKBP12 exclusively in the trans amide conformation.

The cis rotamer and certain open-chain hemiketal tautomers exhibit drastically reduced binding affinities, effectively rendering them inactive until they interconvert3[3]. Therefore, the rate of cis-trans isomerization can act as a rate-limiting step in receptor binding and overall pharmacokinetics.

FK-506 binds FKBP12 in the trans-conformation to inhibit calcineurin and T-cell activation.

Quantitative Analysis of Conformational Equilibria

The ratio of these tautomers is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. Understanding these ratios is critical for accurate API (Active Pharmaceutical Ingredient) quantification and derivative synthesis 4[4].

Table 1: Conformational Equilibria of FK-506 in Various Solvents

| Solvent System | Major Rotamer (Trans) | Minor Rotamer (Cis) | Hemiketal/Epimer Tautomers | Equilibration Time |

| Chloroform-d (Anhydrous) | ~67% | ~33% | < 1% | < 2 hours |

| Benzene-d6 | ~75% | ~25% | < 1% | < 2 hours |

| Acetonitrile:Water (70:30) | ~55% | ~35% | ~10% | > 6 hours |

Analytical Workflows for Tautomer Resolution

To accurately characterize FK-506, analytical scientists must employ methodologies that prevent the artificial interconversion of tautomers during the measurement process. The following protocol establishes a self-validating system for chromatographic and spectroscopic resolution.

Analytical workflow for the isolation and structural validation of FK-506 tautomeric ensembles.

Step-by-Step Methodology: Chromatographic and Spectroscopic Resolution

Objective: To separate and definitively quantify the cis/trans rotamers and hemiketal tautomers of FK-506 without inducing degradation.

Step 1: Sample Preparation and Equilibration

-

Action: Dissolve 3 mg/mL of FK-506 in an Acetonitrile:Water (70:30 v/v) mixture. Allow the solution to stand at room temperature for at least 6 hours.

-

Causality: The presence of water induces the hydration of the masked tricarbonyl system, promoting the hemiketal ring-chain equilibrium . The 6-hour window ensures the thermodynamic equilibrium is fully reached prior to analysis.

-

Self-Validation Check: Prepare a secondary control sample in anhydrous CDCl3. This isolates the amide rotameric effect from the aqueous hemiketal tautomerism, proving that any third/fourth peaks in the aqueous sample are water-dependent.

Step 2: Low-Temperature Reversed-Phase HPLC

-

Action: Inject the equilibrated sample onto a C18 column (4.6 mm x 150 mm, 3 µm). Utilize a mobile phase of Acetonitrile/tert-butyl methyl ether/water. Crucially, maintain the column compartment at 10°C.

-

Causality: At standard temperatures (e.g., 60°C as used in total assay monographs), the interconversion rate of the tautomers is faster than the column transit time, causing the peaks to coalesce into a single broad band. Lowering the temperature kinetically freezes the interconversion, allowing the distinct rotamers to elute as sharp, separate peaks.

-

Self-Validation Check: Collect the eluted fractions corresponding to Tautomer I and Tautomer II. Re-inject them individually after 24 hours at room temperature. A true self-validating system will show that both isolated peaks have re-equilibrated into the identical original mixture ratio, confirming they are reversible tautomers and not irreversible degradation products.

Step 3: 2D NMR Structural Elucidation

-

Action: Acquire 1H, 13C, COSY, and NOESY spectra of the CDCl3 control sample at 25°C.

-

Causality: The spatial proximity of protons in the pipecolic acid ring changes drastically between the cis and trans states. NOESY cross-peaks between the alpha-proton of the pipecolate and the adjacent macrolide protons unambiguously assign the specific rotameric state, while differences in the chemical shifts of C-23 and C-26a differentiate the amide rotamers from C-19 epimers.

Conclusion

The tautomerism of FK-506 is a masterclass in macrolide structural dynamics. By understanding the causality behind pipecolic acid rotamerism and hemiketal ring-opening, researchers can design robust analytical methods, prevent formulation instability, and rationally design next-generation immunophilins. Treating these dynamic equilibria as self-validating systems rather than analytical nuisances is the hallmark of rigorous drug development.

References

- Stability Tests and Analytical Methods of Tacrolimus: A Review - ImmunoAnalysis

- Unmasking the True Identity of Rapamycin's Minor Conformer - PMC (NIH)

- Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug - Journal of N

- Solid state compatibility study and characterization of a novel degradation product of tacrolimus in formul

- The in vitro immunosuppressive activity of the C15-demethylated metabolite of FK-506 is governed by ring- and open-chain tautomerism effects - PubMed (NIH)

Sources

- 1. Unmasking the True Identity of Rapamycin’s Minor Conformer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. The in vitro immunosuppressive activity of the C15-demethylated metabolite of FK-506 is governed by ring- and open-chain tautomerism effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Protocol for synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

An Application Note and Detailed Protocol for the Synthesis of a Novel FK-506 Analog: 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

Authored by: A Senior Application Scientist

Abstract

FK-506 (Tacrolimus), a 23-membered macrolide, is a cornerstone immunosuppressive agent used to prevent organ transplant rejection.[1][2] Its mechanism involves binding to the immunophilin FKBP12, and this complex subsequently inhibits the calcium-dependent phosphatase, calcineurin, thereby blocking T-cell activation.[3][4][5] Beyond immunosuppression, FK-506 exhibits potent antifungal and neuroregenerative properties.[1][6] This has spurred significant interest in developing novel analogs that can separate these therapeutic activities from its potent immunosuppressive effects.[3][6] Modifications at the calcineurin-binding region (approximated as C-13 to C-24) are particularly crucial for modulating this activity.[3] This document provides a detailed protocol for the synthesis of a specific analog, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, designed for researchers in drug development and medicinal chemistry. The synthesis involves a three-stage process: (1) selective protection of the C-33 hydroxyl group, (2) stereoselective α-hydroxylation of the C-22 ketone, and (3) purification. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: Rationale and Synthetic Strategy

The development of FK-506 analogs aims to create compounds with improved therapeutic profiles, such as reduced toxicity or enhanced specificity for non-immunosuppressive targets.[4][6] The target molecule, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, incorporates two key modifications to the FK-506 scaffold:

-

Silylation at C-33: The C-33 hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) ether. This is a strategic choice to prevent this secondary alcohol from interfering with the subsequent oxidation step. The TBDMS group is a robust protecting group, stable to the basic conditions required for the next step, yet readily removable under specific conditions if desired.[7]

-

Hydroxylation at C-22: The nomenclature "22-Hydroxy" refers to the introduction of a hydroxyl group on the carbon alpha to the C-22 ketone. Based on the principles of ketone enolate chemistry, this modification will occur at the C-23 position. This is achieved by generating a kinetic enolate using a strong, sterically hindered base and trapping it with an electrophilic oxygen source. This α-hydroxylation can significantly alter the molecule's interaction with its biological targets.[8]

The term "iso " in the target's name likely refers to a specific diastereomer or a mixture of conformational isomers (rotamers) that can arise from the synthetic process or exist in equilibrium in solution.[9][10] The purification step is critical for isolating the desired isomer.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the target FK-506 analog.

Materials and Reagents

This table summarizes the necessary materials for the synthesis. All reagents should be of anhydrous grade where specified, and reactions should be conducted under an inert atmosphere (Argon or Nitrogen).

| Reagent / Material | Grade | Supplier (Example) | Purpose |

| FK-506 (Tacrolimus) | >98% Purity | Selleck Chemicals | Starting Material |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | >98% | Sigma-Aldrich | Silylating Agent |

| Imidazole | >99% | Sigma-Aldrich | Catalyst/Base for Silylation |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |

| Diisopropylamine | >99.5%, Redistilled | Sigma-Aldrich | Precursor for LDA |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Sigma-Aldrich | Base for LDA formation |

| MoOPH | >95% | Sigma-Aldrich | Electrophilic Oxygen Source |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Solvent |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction / Chromatography |

| Hexanes | HPLC Grade | Fisher Scientific | Chromatography |

| Saturated NH₄Cl (aq) | N/A | In-house preparation | Quenching Agent |

| Saturated NaCl (Brine) | N/A | In-house preparation | Extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Fisher Scientific | Drying Agent |

| Silica Gel | 230-400 mesh | SiliCycle | Column Chromatography |

| Acetonitrile | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |

| Water | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |

Experimental Protocols

Safety Precaution: FK-506 and its derivatives are potent immunosuppressants. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). n-Butyllithium is pyrophoric. All operations involving these reagents must be performed in a certified fume hood.

Protocol 1: Synthesis of 33-O-tert-butyldimethylsilyl-FK-506

This step selectively protects the less sterically hindered C-33 secondary alcohol over the C-24 secondary alcohol.

-

Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add FK-506 (1.0 g, 1.24 mmol).

-

Dissolution: Add 20 mL of anhydrous DMF via syringe and stir until the FK-506 is fully dissolved.

-

Addition of Reagents: Add imidazole (253 mg, 3.72 mmol, 3.0 eq) to the solution, followed by the dropwise addition of a solution of TBDMSCl (224 mg, 1.49 mmol, 1.2 eq) in 5 mL of anhydrous DMF. The use of imidazole as a base and nucleophilic catalyst is a standard and effective method for silylation of alcohols.[11]

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Quenching and Extraction: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 33-O-TBDMS-FK-506 as a white solid. Confirm the structure using ¹H NMR and High-Resolution Mass Spectrometry (HRMS). The expected yield is typically 80-90%.

Caption: Silylation of FK-506 at the C-33 position.

Protocol 2: α-Hydroxylation to form 22-Hydroxy-33-O-TBDMS-FK-506

This protocol uses lithium diisopropylamide (LDA) to form the kinetic enolate of the C-22 ketone, which is then trapped by MoOPH to install a hydroxyl group at the C-23 position.[12]

-

LDA Preparation (In-situ):

-

In a flame-dried 50 mL flask under argon, add anhydrous THF (10 mL) and diisopropylamine (0.21 mL, 1.5 mmol, 1.5 eq).

-

Cool the flask to -78°C in a dry ice/acetone bath.

-

Slowly add n-BuLi (0.6 mL of 2.5 M solution in hexanes, 1.5 mmol, 1.5 eq) dropwise.

-

Stir the solution at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete formation of LDA. Cool back down to -78°C before use.

-

-

Enolate Formation:

-

In a separate flame-dried 100 mL flask, dissolve 33-O-TBDMS-FK-506 (918 mg, 1.0 mmol) in 20 mL of anhydrous THF.

-

Cool this solution to -78°C.

-

Using a cannula, slowly transfer the prepared LDA solution into the solution of the protected FK-506.

-

Stir the mixture at -78°C for 1 hour. Formation of the kinetic enolate at this low temperature prevents unwanted side reactions and thermodynamic isomerization.

-

-

Hydroxylation:

-

In a separate flask, dissolve MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (651 mg, 1.5 mmol, 1.5 eq) in 10 mL of anhydrous THF.

-

Slowly add the MoOPH solution to the enolate mixture at -78°C via cannula.

-

Stir the reaction at -78°C for 2 hours.

-

-

Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution at -78°C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of deionized water, and extract with ethyl acetate (3 x 50 mL).

-

Washing and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of the desired product, unreacted starting material, and potential diastereomers.

Protocol 3: Purification of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

High-Performance Liquid Chromatography (HPLC) is required to separate the desired product from closely related impurities and potential isomers.[13]

-

Sample Preparation: Dissolve the crude product from Protocol 2 in a minimal amount of acetonitrile.

-

HPLC Conditions:

-

System: Preparative HPLC system with a UV detector (210 nm).

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 50% B to 95% B over 40 minutes.

-

Flow Rate: 15 mL/min.

-

-

Fraction Collection: Collect fractions based on the elution profile, focusing on the major peaks that appear after the starting material.

-

Analysis and Final Product: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the product with the correct mass. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, as a white amorphous solid.

Characterization and Data

The final product should be characterized thoroughly to confirm its identity and purity.

| Analysis | Expected Result |

| ¹H NMR | Appearance of a new signal for the C-23 proton adjacent to the new hydroxyl group. Shifts in neighboring protons. Presence of signals corresponding to the TBDMS group (approx. 0.1 and 0.9 ppm). |

| ¹³C NMR | Appearance of a new carbon signal for C-23 bearing the hydroxyl group (approx. 70-80 ppm). A downfield shift for the C-22 carbonyl. |

| HRMS (ESI+) | Calculated m/z for C₅₀H₈₅NO₁₃Si + Na⁺. The observed mass should be within 5 ppm of the calculated mass. |

| HPLC Purity | >95% purity as determined by analytical HPLC. |

References

-

J. B. Locke, et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3), e01049-22. [Link]

-

S. H. Lee, et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2159-2165. [Link]

-

S. H. Lee, et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. PubMed, PMID: 31321978. [Link]

-

J. B. Locke, et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed, PMID: 35604094. [Link]

-

J. B. Locke, et al. (2022). Chemical synthesis of novel FK506 and FK520 analogs. ResearchGate. [Link]

-

T. Taga, et al. (1993). TAUTOMERIC PHENOMENON OF A NOVEL POTENT IMMUNOSUPPRESSANT (FK506) IN SOLUTION. Chemical and Pharmaceutical Bulletin, 41(4), 638-643. [Link]

-

M. W. Harding, et al. (1989). A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase. Nature, 341(6244), 758-760. [Link]

-

G. Fischer, et al. (1995). Time-dependent inhibition of peptidylprolyl cis-trans-isomerases by FK506 is probably due to cis-trans isomerization of the inhibitor's imide bond. Biochemical Journal, 305(Pt 1), 239-244. [Link]

-

A. Cavalli, et al. (2011). New Perspective on How and Why Immunophilin FK506-Related Ligands Work. The Journal of Physical Chemistry Letters, 2(22), 2842-2846. [Link]

- Google Patents. (2013). US8362238B2 - Method for refining of high purity of tacrolimus.

-

D. Chen, et al. (2015). FK506 Maturation Involves a Cytochrome P450 Protein-Catalyzed Four-Electron C-9 Oxidation in Parallel with a C-31 O-Methylation. Journal of the American Chemical Society, 137(15), 4972-4975. [Link]

-

M. Raschke, et al. (2019). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Frontiers in Microbiology, 10, 239. [Link]

-

C. Li, et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Journal of Biological Chemistry, 292(31), 12864-12875. [Link]

-

Gelest, Inc. General Silylation Procedures. Technical Library. [Link]

-

G. Petruncio, et al. (2019). What is the best procedure for silylation of hydroxy compounds? ResearchGate. [Link]

-

J. H. Lee, et al. (2021). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Molecules and Cells, 44(6), 395-404. [Link]

-

A. Bielinska, et al. (2023). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. Molecules, 28(2), 593. [Link]

Sources

- 1. Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Silylation Procedures - Gelest [technical.gelest.com]

- 8. Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAUTOMERIC PHENOMENON OF A NOVEL POTENT IMMUNOSUPPRESSANT (FK506) IN SOLUTION [jstage.jst.go.jp]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US8362238B2 - Method for refining of high purity of tacrolimus - Google Patents [patents.google.com]

Application Note: A Robust and Validated HPLC-MS Method for the Quantification of Tacrolimus and its Analogs in Whole Blood

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant that is critical in preventing allograft rejection in organ transplant recipients.[1] Due to its narrow therapeutic window, high inter- and intra-patient pharmacokinetic variability, and potential for significant toxicity, therapeutic drug monitoring (TDM) of tacrolimus is a cornerstone of post-transplant care.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for tacrolimus quantification, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3][4][5][6]

This application note provides a detailed, field-proven protocol for the quantification of tacrolimus and its primary analogs in human whole blood using HPLC-MS/MS. The methodology is designed to be robust, accurate, and compliant with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8][9][10][11][12][13]

1. Scientific Rationale and Method Overview

The accurate measurement of tacrolimus is complicated by its extensive binding to erythrocytes and plasma proteins, as well as its metabolism into various analogs.[14][15] The primary metabolic pathway involves the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5, leading to demethylation and hydroxylation.[2][15][16] The major metabolite is 13-O-desmethyl tacrolimus, which possesses some immunosuppressive activity.[2][16] Therefore, a selective analytical method is paramount.

This method employs a protein precipitation-based sample preparation to release tacrolimus from blood components, followed by reversed-phase HPLC for chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as [13C, 2H2]-Tacrolimus, is crucial for compensating for matrix effects and variations in instrument response.[17][18][19]

2. Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier |

| Tacrolimus (Certified Reference Material) | ≥98% purity | Cerilliant |

| 13-O-desmethyl tacrolimus | ≥95% purity | Toronto Research Chemicals |

| [13C, 2H2]-Tacrolimus (SIL-IS) | ≥98% isotopic purity | Toronto Research Chemicals |

| Methanol | HPLC Grade | VWR |

| Acetonitrile | HPLC Grade | Fisher Scientific |

| Zinc Sulfate Heptahydrate | ACS Grade | Honeywell Research Chemicals |

| Ammonium Acetate | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Fisher Scientific |

| Deionized Water | ≥18.2 MΩ·cm | In-house purification system |

| Human Whole Blood (K2-EDTA) | Pooled, drug-free | Biological Specialty Corp. |

Sample Preparation: Protein Precipitation

This protocol is optimized for rapid and efficient extraction of tacrolimus from the complex whole blood matrix.

-

Sample Thawing & Mixing: Allow patient samples, calibrators, and quality controls (QCs) to thaw completely at room temperature. Vortex gently for 5-10 seconds to ensure homogeneity. A significant portion of tacrolimus is bound to erythrocytes, making complete resuspension critical for accurate quantification.[14][20]

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or QC.

-

Internal Standard Addition: Add 50 µL of the working SIL-IS solution (e.g., 10 ng/mL [13C, 2H2]-Tacrolimus in 50% methanol) to each tube.

-

Precipitation: Add 200 µL of 0.1 M zinc sulfate in water to each tube.[21] Vortex for 5 seconds. Zinc sulfate aids in the denaturation and precipitation of proteins.

-

Further Precipitation & Extraction: Add 500 µL of acetonitrile.[21] Acetonitrile is a water-miscible organic solvent that effectively precipitates proteins and solubilizes tacrolimus.

-

Vortexing: Vortex vigorously for 20 seconds to ensure complete protein precipitation and extraction of the analyte.

-

Centrifugation: Centrifuge the tubes at 13,400 x g for 5 minutes.[21] This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Workflow Diagram: Sample Preparation

Caption: Automated sample preparation workflow.

HPLC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of tacrolimus and its analogs.

Table 1: HPLC Parameters

| Parameter | Condition | Rationale |

| HPLC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible gradients at high pressures. |

| Column | C18, 50 x 2.1 mm, 3 µm | C18 stationary phase offers excellent retention and separation for macrolide compounds. |

| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water | Ammonium acetate and formic acid improve ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides good elution strength for tacrolimus. |

| Gradient | 0-0.5 min: 50% B; 0.5-1.5 min: 50-95% B; 1.5-2.0 min: 95% B; 2.0-2.1 min: 95-50% B; 2.1-3.0 min: 50% B | A rapid gradient allows for high-throughput analysis while maintaining resolution from matrix components. |

| Flow Rate | 0.4 mL/min | Balances analysis time with chromatographic efficiency. |

| Column Temperature | 50 °C | Elevated temperature reduces viscosity and improves peak shape. |

| Injection Volume | 10 µL | Sufficient for achieving required sensitivity. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent | A triple quadrupole instrument is essential for MRM-based quantification. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is the preferred ionization technique for moderately polar, large molecules like tacrolimus. |

| Ion Source Temperature | 550 °C | Optimizes desolvation of the analyte. |

| IonSpray Voltage | 5500 V | Applied to the ESI probe to generate charged droplets. |

| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |

| Collision Gas | Nitrogen, Medium | Used in the collision cell to fragment precursor ions. |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions provide high selectivity. |

Table 3: MRM Transitions for Tacrolimus and Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Tacrolimus | 821.5 | 768.4 | 100 | 25 |

| 13-O-desmethyl tacrolimus | 807.5 | 754.4 | 100 | 25 |

| [13C, 2H2]-Tacrolimus (SIL-IS) | 824.6 | 771.5 | 100 | 25 |

Note: The precursor ions correspond to the [M+NH4]+ adducts, which are commonly observed for tacrolimus in the presence of ammonium acetate.[22]

3. Method Validation

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for clinical use.[8][23] The validation should adhere to the latest FDA and EMA guidelines.[7][9][10][12][13][24]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (FDA/EMA) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in at least six blank matrices. |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QCs at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy and precision criteria must be met. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, although no specific value is mandated. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the baseline concentration. |

Validation Workflow Diagram

Sources

- 1. Tacrolimus—why pharmacokinetics matter in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples | Springer Nature Experiments [experiments.springernature.com]

- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. bioanalysisforum.jp [bioanalysisforum.jp]

- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 13. fda.gov [fda.gov]

- 14. shimadzu.co.kr [shimadzu.co.kr]

- 15. ris.utwente.nl [ris.utwente.nl]

- 16. Metabolic Drug Interactions with Immunosuppressants | IntechOpen [intechopen.com]

- 17. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 19. medchemexpress.com [medchemexpress.com]

- 20. tecan.com [tecan.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. labs.iqvia.com [labs.iqvia.com]

Application Notes and Protocols for the In Vitro Use of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

Introduction: A Novel FK-506 Analog for Cellular Investigation

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a derivative of the well-characterized macrolide immunosuppressant, FK-506 (Tacrolimus). FK-506 is a potent inhibitor of calcineurin, a critical phosphatase in the T-cell activation pathway.[1][2][3] By forming a complex with the immunophilin FKBP12, FK-506 effectively suppresses the immune system by halting the production of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation.[2][3][4][5] This novel analog, featuring a hydroxyl group at the 22-position and a bulky tert-butyldimethylsilyl (TBDMS) ether at the 33-position, presents a unique tool for researchers. The TBDMS group, a common protecting group in organic synthesis, may alter the compound's physicochemical properties, such as lipophilicity and cell permeability, and could potentially function as a pro-drug that requires intracellular cleavage to exert its biological effects.

These application notes provide a comprehensive guide for the use of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in a cell culture setting. We will delve into its presumed mechanism of action based on the FK-506 scaffold, offer detailed protocols for its preparation and application, and provide insights into the experimental design for validating its activity.

Anticipated Mechanism of Action: Targeting the Calcineurin-NFAT Pathway

The structural similarity of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to FK-506 strongly suggests that it will interact with the same intracellular targets. The primary mechanism of action is expected to be the inhibition of the calcineurin-NFAT signaling pathway.

Upon entering the cell, the compound is presumed to bind to the FK506-binding protein 12 (FKBP12). This complex of the drug and FKBP12 then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2] Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[6][7][8] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of genes crucial for T-cell function, most notably IL-2. By inhibiting calcineurin, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is expected to prevent NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent gene transcription.

It is important to consider that the bulky TBDMS group at the 33-position might sterically hinder the binding of the molecule to FKBP12 or the subsequent binding of the drug-FKBP12 complex to calcineurin. Therefore, the activity of this analog may be dependent on the intracellular cleavage of the TBDMS ether to release the active hydroxylated form of the drug.

Signaling Pathway Overview

To visually represent the anticipated mechanism of action, the following diagrams illustrate the Calcineurin-NFAT and the related mTOR signaling pathways.

Figure 1: The Calcineurin-NFAT Signaling Pathway and the inhibitory point of the FK-506 analog.

Figure 2: Overview of the mTOR signaling pathway, a central regulator of cell growth.

Materials and Reagents

-

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

-

Phosphate-buffered saline (PBS), sterile

-

Appropriate cell line (e.g., Jurkat cells for T-cell activation studies, primary T-cells, or other immune cell lines)

-

Cell stimulation reagents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

-

Cell viability assay (e.g., Trypan blue, MTT, or CellTiter-Glo®)

-

ELISA kit for cytokine measurement (e.g., IL-2)

-

Flow cytometer and relevant antibodies for cell surface marker analysis (e.g., CD25, CD69)

-

Reagents for Western blotting (e.g., antibodies against phospho-NFAT and total NFAT)

-

Sterile microcentrifuge tubes and serological pipettes

-

Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 should be dissolved in an organic solvent. DMSO is the recommended solvent for preparing high-concentration stock solutions.

Protocol:

-

Bring the vial of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of sterile DMSO. For example, if the molecular weight is approximately 904.2 g/mol , dissolve 1 mg in 110.6 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. For long-term storage, -80°C is recommended.

Note on Stability: The tert-butyldimethylsilyl (TBDMS) ether is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions.[9][10] Avoid preparing working solutions in acidic buffers.

| Parameter | Recommendation |

| Recommended Solvent | DMSO |

| Stock Concentration | 1-10 mM |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) |

| Handling | Protect from light and moisture |

Determination of Optimal Working Concentration

It is crucial to determine the optimal working concentration of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 for your specific cell type and assay. This is typically achieved through a dose-response experiment. The working concentrations for FK-506 are generally in the low nanomolar range (1-10 nM).[11] A wider range should be tested for this analog.

Protocol:

-

Seed your cells at an appropriate density in a multi-well plate (e.g., 96-well plate).

-

Prepare a series of dilutions of the compound in a complete cell culture medium. A common starting range would be from 0.1 nM to 10 µM. Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.

-

Add the diluted compound to the cells and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Include appropriate controls:

-

Vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Untreated control (cells in medium only).

-

Positive control (if applicable, cells treated with a known inhibitor like FK-506).

-

-

After the incubation period, assess cell viability using a standard assay (e.g., MTT or Trypan blue exclusion).

-

Plot cell viability against the compound concentration to determine the cytotoxic concentration 50 (CC50). For subsequent functional assays, use concentrations well below the CC50.

Functional Assay: Inhibition of T-Cell Activation

A key functional assay is to measure the inhibition of T-cell activation. This can be assessed by quantifying cytokine production (e.g., IL-2) or the expression of activation markers (e.g., CD25 and CD69).

Protocol:

-

Seed Jurkat cells or primary T-cells in a 24- or 48-well plate.

-

Pre-treat the cells with various non-toxic concentrations of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (determined from the dose-response experiment) for 1-2 hours.

-

Stimulate the cells with an activating agent. For Jurkat cells, a combination of PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) is commonly used. For primary T-cells, anti-CD3/CD28 coated beads or plates are preferred.

-

Incubate the cells for 24-48 hours.

-

After incubation:

-

Collect the cell culture supernatant to measure IL-2 concentration using an ELISA kit according to the manufacturer's instructions.

-

Harvest the cells to analyze the expression of activation markers like CD25 and CD69 by flow cytometry.

-

-

Analyze the data to determine the half-maximal inhibitory concentration (IC50) of the compound for T-cell activation.

Mechanistic Validation: NFAT Nuclear Translocation Assay

To confirm that the compound acts by inhibiting the calcineurin-NFAT pathway, you can assess the phosphorylation status and subcellular localization of NFAT.

Protocol:

-

Culture cells on glass coverslips or in imaging-compatible plates.

-

Pre-treat the cells with the compound for 1-2 hours.

-

Stimulate the cells with PMA and ionomycin for a short period (e.g., 30-60 minutes) to induce NFAT dephosphorylation and nuclear translocation.

-

Fix and permeabilize the cells.

-

Stain the cells with an antibody specific for NFAT, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NFAT using fluorescence microscopy. In inhibited cells, NFAT should remain in the cytoplasm, while in stimulated control cells, it will accumulate in the nucleus.

-

Alternatively, cell lysates can be prepared and analyzed by Western blotting using antibodies against phospho-NFAT and total NFAT to quantify the change in phosphorylation status.

Troubleshooting and Considerations

-

Low or No Activity: If 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 shows little to no activity compared to FK-506, it may be due to the TBDMS group. This group might prevent the molecule from binding to its target or from entering the cell efficiently. Consider the possibility that the TBDMS group needs to be cleaved for the compound to become active. The rate of this cleavage can be cell-type dependent.

-

TBDMS Cleavage: TBDMS ethers can be cleaved under specific conditions, most commonly with fluoride reagents like tetra-n-butylammonium fluoride (TBAF).[9][12] While this is a chemical deprotection method, it highlights the potential for enzymatic cleavage within the cell. If direct activity is low, in vitro deprotection followed by testing of the deprotected compound could be a valuable control experiment.

-

Solubility Issues: If the compound precipitates in the cell culture medium, try preparing the working dilutions in a serum-free medium before adding them to the cells. Alternatively, the use of a non-ionic surfactant like Tween-80 in the stock formulation may improve solubility.[13]

-

Off-Target Effects: At high concentrations, all compounds have the potential for off-target effects. It is essential to perform dose-response experiments and use the lowest effective concentration to minimize these effects.

Conclusion

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a promising tool for studying the calcineurin-NFAT and related signaling pathways. Its unique chemical modification offers opportunities to investigate aspects of drug delivery, metabolism, and activity that differ from its parent compound, FK-506. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively integrate this novel analog into their in vitro experimental workflows.

References

-

The calcineurin/NFAT signaling pathway: A NOVEL therapeutic target in leukemia and solid tumors. (2007). Cancer Biology & Therapy. [Link]

-

Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (2024). Technology Networks. [Link]

-

The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. (2021). Frontiers in Immunology. [Link]

-

mTOR signaling at a glance. (2009). Journal of Cell Science. [Link]

-

mTOR signaling pathway. (n.d.). Cusabio. [Link]

-

SnapShot: Ca2+-Calcineurin-NFAT Signaling. (2005). Cell. [Link]

-

What is the mTOR Signaling Pathway? (2020). News-Medical.net. [Link]

-

The calcium/NFAT pathway: role in development and function of regulatory T cells. (2011). Science Signaling. [Link]

-

The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors. (2008). PubMed. [Link]

-

mTOR. (n.d.). Wikipedia. [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

TBDMSCl Definition. (2025). Fiveable. [Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]

-

Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. (2001). Synthetic Communications. [Link]

-

The mechanism of action of the immunosuppressive drug FK-506. (1990). PubMed. [Link]

-

In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (2019). Antimicrobial Agents and Chemotherapy. [Link]

-

Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo. (2013). eLife. [Link]

-

The mechanism of action of FK-506 and cyclosporin A. (1993). PubMed. [Link]

-

Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo. (2013). PubMed Central. [Link]

-

Mode of Action of Tacrolimus (FK506): Molecular and Cellular Mechanisms. (n.d.). Semantic Scholar. [Link]

-

Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. (1995). PubMed. [Link]

-

What is the mechanism of action of Tacrolimus (FK506)? (2025). Dr. Oracle. [Link]

-

In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (2019). ResearchGate. [Link]

-

5-Hydroxy-33-tert-butyldiMethylsilyloxy-iso-FK-506 — Chemical Substance Information. (n.d.). Chemwatch. [Link]

Sources

- 1. The mechanism of action of the immunosuppressive drug FK-506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of FK-506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. droracle.ai [droracle.ai]

- 6. tandfonline.com [tandfonline.com]

- 7. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]